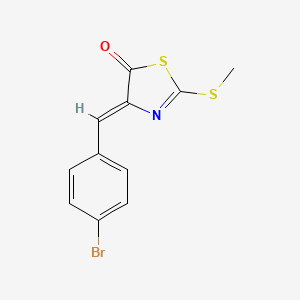
(Z)-4-(4-Bromobenzylidene)-2-(methylthio)thiazol-5(4H)-one
Vue d'ensemble
Description
(Z)-4-(4-Bromobenzylidene)-2-(methylthio)thiazol-5(4H)-one is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(4-Bromobenzylidene)-2-(methylthio)thiazol-5(4H)-one typically involves the condensation of 4-bromobenzaldehyde with 2-(methylthio)thiazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-4-(4-Bromobenzylidene)-2-(methylthio)thiazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromobenzylidene group can be reduced to a bromobenzyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, palladium-catalyzed coupling reactions
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Bromobenzyl derivatives
Substitution: Amino or thiol-substituted derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-4-(4-Bromobenzylidene)-2-(methylthio)thiazol-5(4H)-one can be used as a building block for the synthesis of more complex molecules
Biology
The compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of the thiazole ring and bromobenzylidene group. Researchers may investigate its potential as a lead compound for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, modifications to the thiazole ring or bromobenzylidene group could enhance its pharmacological properties.
Industry
In industry, the compound could be used as a precursor for the synthesis of specialty chemicals, such as dyes, pigments, or agrochemicals. Its unique structure may impart desirable properties to the final products.
Mécanisme D'action
The mechanism of action of (Z)-4-(4-Bromobenzylidene)-2-(methylthio)thiazol-5(4H)-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell membranes or enzymes. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Bromobenzylidene)-2-phenylthiazol-5(4H)-one: Similar structure but with a phenyl group instead of a methylthio group.
4-(4-Chlorobenzylidene)-2-(methylthio)thiazol-5(4H)-one: Similar structure but with a chlorine atom instead of a bromine atom.
4-(4-Bromobenzylidene)-2-(ethylthio)thiazol-5(4H)-one: Similar structure but with an ethylthio group instead of a methylthio group.
Uniqueness
(Z)-4-(4-Bromobenzylidene)-2-(methylthio)thiazol-5(4H)-one is unique due to the combination of the bromobenzylidene group and the methylthio group. This combination imparts specific chemical properties, such as reactivity and potential biological activity, that may not be present in similar compounds. The presence of the bromine atom can also facilitate further functionalization through substitution reactions, making it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
4-[(4-bromophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNOS2/c1-15-11-13-9(10(14)16-11)6-7-2-4-8(12)5-3-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJAVYZJTMHBRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=CC=C(C=C2)Br)C(=O)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNOS2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353745 | |
| Record name | 4-[(4-bromophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
430464-36-1 | |
| Record name | 4-[(4-bromophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


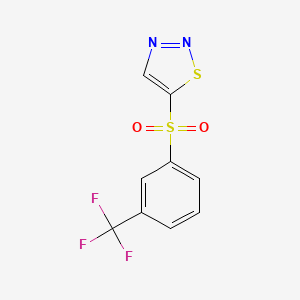

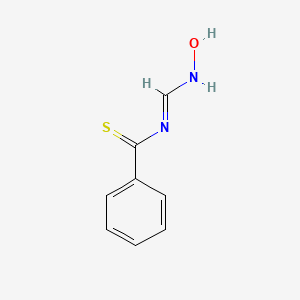

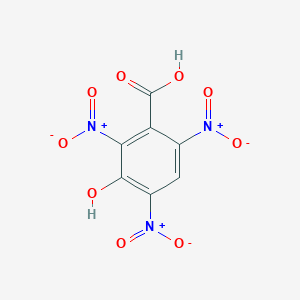
![4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine](/img/structure/B3060417.png)
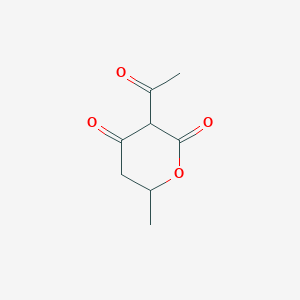
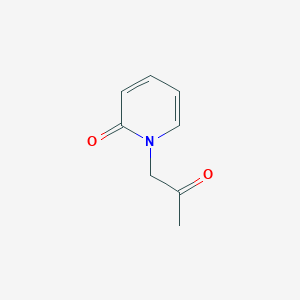
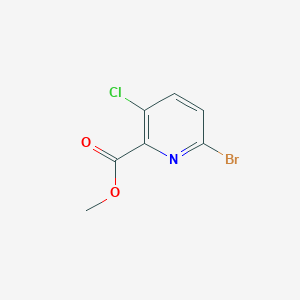
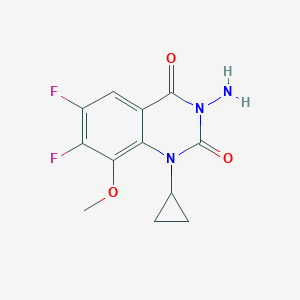
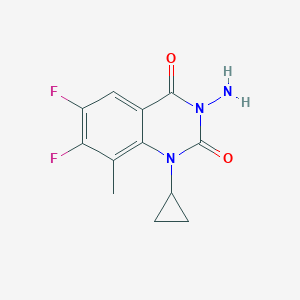
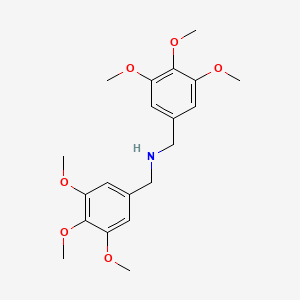
![1-Ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B3060425.png)

